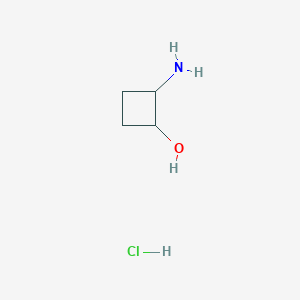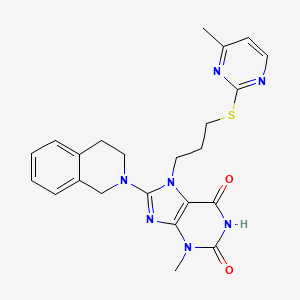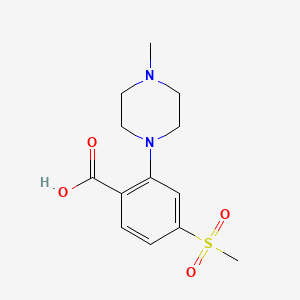
2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid, also known as MMB, is a synthetic compound with potential applications in a variety of scientific fields . It is a heterocyclic organic compound .
Molecular Structure Analysis
The molecular formula of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid is C13H18N2O4S . The InChI code is 1S/C13H18N2O4S/c1-14-5-7-15(8-6-14)12-9-10(20(2,18)19)3-4-11(12)13(16)17/h3-4,9H,5-8H2,1-2H3,(H,16,17) . The molecular weight is 298.36 g/mol .Physical And Chemical Properties Analysis
The compound is a white to tan solid . It has a molecular weight of 298.36 g/mol . The IUPAC name is 2-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzoic acid . It has 6 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications
DNA Binding and Fluorescent Staining
One significant application of analogs similar to 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid is in DNA binding and fluorescent staining. Compounds like Hoechst 33258, which shares a structural resemblance with the subject chemical, bind strongly to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. This property is utilized in fluorescent DNA staining, enabling the visualization of chromosomes and nuclear DNA content in cell biology research and medical diagnostics (Issar & Kakkar, 2013).
Cardiovascular Drug Delivery
In cardiovascular research, analogs of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid are explored for their potential in therapeutic delivery. These studies focus on developing delivery systems for treating conditions such as atherosclerosis and ischemic-reperfusion injury. The research emphasizes the need for innovative formulations to overcome physiological barriers and enhance therapeutic outcomes, highlighting the early-stage nature of targeted cardiovascular drug delivery technologies (Geldenhuys et al., 2017).
Antioxidant Capacity Assessment
Another area of application involves the assessment of antioxidant capacity, where analogs of the chemical are used in decolorization assays. These studies aim to understand the reaction pathways and quantify the total antioxidant capacity of various substances, contributing to the broader field of oxidative stress and its biological implications (Ilyasov et al., 2020).
Gut Function Regulation
Research has also explored the use of benzoic acid derivatives in improving gut functions by regulating enzyme activity, redox status, immunity, and microbiota. This application is crucial for enhancing growth and health through dietary interventions, particularly in animal models such as piglets, which serve as proxies for human gut physiology studies (Mao et al., 2019).
Tuberculosis Treatment
Macozinone, a piperazine-benzothiazinone, is highlighted for its phase 1/2 clinical studies in treating tuberculosis (TB). This compound targets the synthesis of essential arabinan polymers in the Mycobacterium tuberculosis cell wall, presenting a novel approach to TB drug regimens. The optimism around its development underscores the potential of similar compounds in addressing infectious diseases (Makarov & Mikušová, 2020).
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14-5-7-15(8-6-14)12-9-10(20(2,18)19)3-4-11(12)13(16)17/h3-4,9H,5-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDDQQRUJDNNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

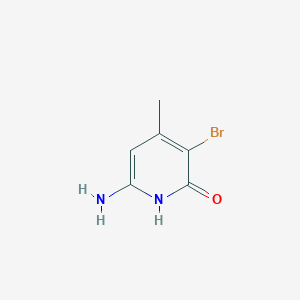
![N-(1-cyanocyclohexyl)-2-[methyl({[4-(methylsulfanyl)phenyl]methyl})amino]acetamide](/img/structure/B2801141.png)
![2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2801142.png)
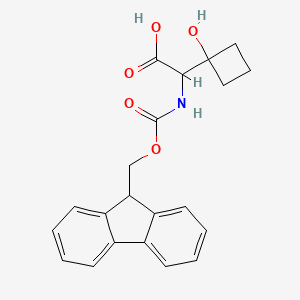
![3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2801144.png)
![2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2801145.png)

![2-(2-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2801148.png)
![2-naphthalen-2-yloxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2801149.png)
![(1S,5R)-3lambda6-Thia-2-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B2801152.png)

![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801157.png)
